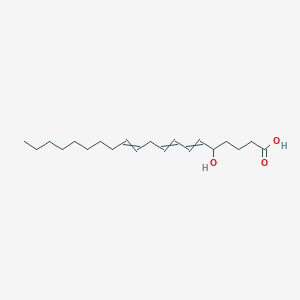
5-Hydroxyicosa-6,8,11-trienoic acid
Overview
Description
5-Hydroxyicosa-6,8,11-trienoic acid is a biologically active lipid mediator. It is a hydroxyeicosatrienoic acid that consists of 6E,8Z,11Z-icosatrienoic acid bearing a 5-hydroxy substituent . This compound is part of the eicosanoid family, which are signaling molecules derived from arachidonic acid and other polyunsaturated fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyicosa-6,8,11-trienoic acid typically involves the hydroxylation of icosatrienoic acid. The hydroxylation process can be catalyzed by enzymes such as lipoxygenases .
Industrial Production Methods
the production likely involves biotechnological processes utilizing microbial or enzymatic systems to achieve the hydroxylation of icosatrienoic acid .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyicosa-6,8,11-trienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under mild conditions to preserve the integrity of the polyunsaturated fatty acid chain .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, such as 5-oxo-icosa-6,8,11-trienoic acid .
Scientific Research Applications
5-Hydroxyicosa-6,8,11-trienoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxyicosa-6,8,11-trienoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a signaling molecule, modulating various cellular processes such as inflammation and immune responses . The compound is metabolized by enzymes like lipoxygenases and hydroxyeicosanoid dehydrogenase to form active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyeicosatetraenoic acid: Another hydroxylated eicosanoid with similar biological activities.
5-Oxo-eicosatetraenoic acid: A potent metabolite of 5-Hydroxyeicosa-6,8,11-trienoic acid with strong chemoattractant properties.
Uniqueness
5-Hydroxyicosa-6,8,11-trienoic acid is unique due to its specific hydroxylation pattern and its role in modulating inflammatory responses. Its distinct structure allows it to interact with different receptors and enzymes compared to other eicosanoids .
Properties
IUPAC Name |
5-hydroxyicosa-6,8,11-trienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h9-10,12-14,16,19,21H,2-8,11,15,17-18H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSADDRSUZRRBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274331 | |
| Record name | 5-hydroxyicosa-6,8,11-trienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88053-46-7 | |
| Record name | 5-hydroxyicosa-6,8,11-trienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



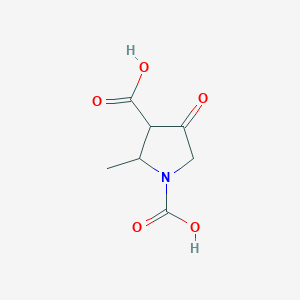
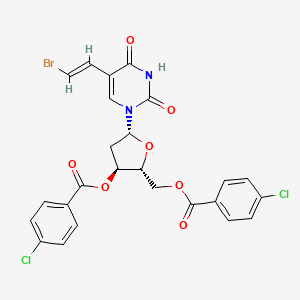
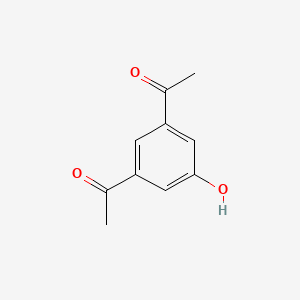
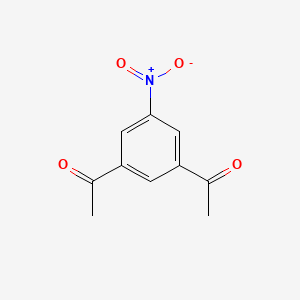
![(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B3058067.png)
![8-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3058069.png)

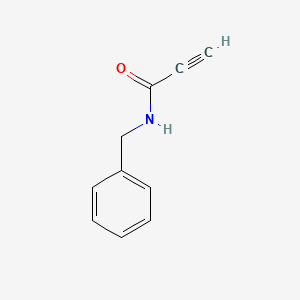

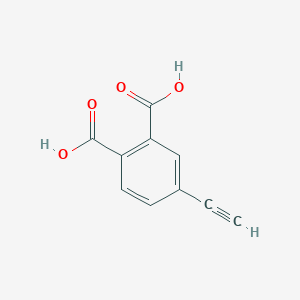
![Propanoyl chloride, 3-[(trifluoroacetyl)amino]-](/img/structure/B3058079.png)


